Cas no 1379347-62-2 (3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide)
![3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/1379347-62-2x500.png)
3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide 化学的及び物理的性質
名前と識別子
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- 3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide
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- インチ: 1S/C11H15NO/c12-8(13)9-4-11(5-9,6-9)10-1-7(2-10)3-10/h7H,1-6H2,(H2,12,13)
- InChIKey: OYEQZPMQQBLAOL-UHFFFAOYSA-N
- SMILES: C12(C(N)=O)CC(C34CC(C3)C4)(C1)C2
3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5946-100MG |
3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide |
1379347-62-2 | 95% | 100MG |
¥ 2,560.00 | 2023-03-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00815256-250mg |
3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide |
1379347-62-2 | 98% | 250mg |
¥9401.0 | 2023-04-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5946-250MG |
3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide |
1379347-62-2 | 95% | 250MG |
¥ 4,098.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5946-5G |
3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide |
1379347-62-2 | 95% | 5g |
¥ 30,729.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5946-500MG |
3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide |
1379347-62-2 | 95% | 500MG |
¥ 6,831.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5946-1G |
3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide |
1379347-62-2 | 95% | 1g |
¥ 10,243.00 | 2023-03-30 | |
Ambeed | A638999-250mg |
3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide |
1379347-62-2 | 98% | 250mg |
$1370.0 | 2024-04-24 |
3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamideに関する追加情報
Research Briefing on 3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide (CAS: 1379347-62-2)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing interest in novel bicyclo[1.1.1]pentane derivatives, particularly 3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide (CAS: 1379347-62-2). This compound has emerged as a promising scaffold due to its unique structural properties, which offer potential applications in drug discovery and development. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The synthesis of 3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide has been a subject of recent investigations, with researchers exploring efficient and scalable routes to produce this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic pathway that utilizes [1.1.1]propellane as a key intermediate, followed by a series of functionalization steps to yield the target compound. The reported method offers high yields and excellent purity, making it suitable for large-scale production. Additionally, the study highlighted the compound's stability under physiological conditions, a critical factor for its potential use in pharmaceutical formulations.
In terms of biological activity, preliminary studies have demonstrated that 3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide exhibits significant interactions with specific protein targets, including enzymes involved in inflammatory pathways. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2024) reported that the compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This finding suggests potential applications in the development of anti-inflammatory agents, particularly for conditions such as rheumatoid arthritis and chronic pain.
Further research has explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. A preclinical study (European Journal of Pharmaceutical Sciences, 2023) evaluated the compound's bioavailability and tissue distribution in rodent models. The results indicated favorable oral bioavailability and a relatively long half-life, supporting its potential as a therapeutic candidate. However, the study also noted the need for further optimization to improve metabolic stability and reduce potential off-target effects.
Beyond its pharmacological potential, 3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide has also been investigated for its utility in chemical biology. Researchers have utilized this compound as a versatile building block for the synthesis of more complex molecules, including peptide conjugates and prodrugs. A recent publication (ACS Chemical Biology, 2024) described the incorporation of this scaffold into a series of peptide-based inhibitors, demonstrating enhanced binding affinity and selectivity for target proteins. This approach opens new avenues for the design of next-generation therapeutics with improved efficacy and reduced side effects.
In conclusion, 3-{bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide (CAS: 1379347-62-2) represents a promising candidate for further development in drug discovery and chemical biology. Its unique structural features, combined with demonstrated biological activity and favorable pharmacokinetic properties, make it a valuable scaffold for therapeutic applications. Future research should focus on optimizing its pharmacological profile and exploring its potential in treating a broader range of diseases. Continued collaboration between chemists, biologists, and pharmacologists will be essential to fully realize the potential of this compound.
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